2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-(morpholin-4-yl)-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a methylquinazoline moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 6-ethoxy-4-methylquinazoline with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where the quinazoline derivative reacts with an amine source.
Formation of the Bipyrimidine Ring: The bipyrimidine ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where the bipyrimidine derivative reacts with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups.
Cyclization: Cyclization reactions can be used to form additional rings or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.
Cyclization: Strong acids or bases as catalysts, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2-methylquinolin-4-ol
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-5,6-DIHYDROPYRIMIDIN-4(3H)-ONE
Uniqueness
2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C24H26N8O3 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H26N8O3/c1-4-35-16-5-6-19-17(11-16)14(2)26-22(28-19)31-23-29-20(12-21(33)30-23)18-13-25-24(27-15(18)3)32-7-9-34-10-8-32/h5-6,11-13H,4,7-10H2,1-3H3,(H2,26,28,29,30,31,33) |
InChI Key |
LIVYSCCHIYXWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5)C |
Origin of Product |
United States |
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